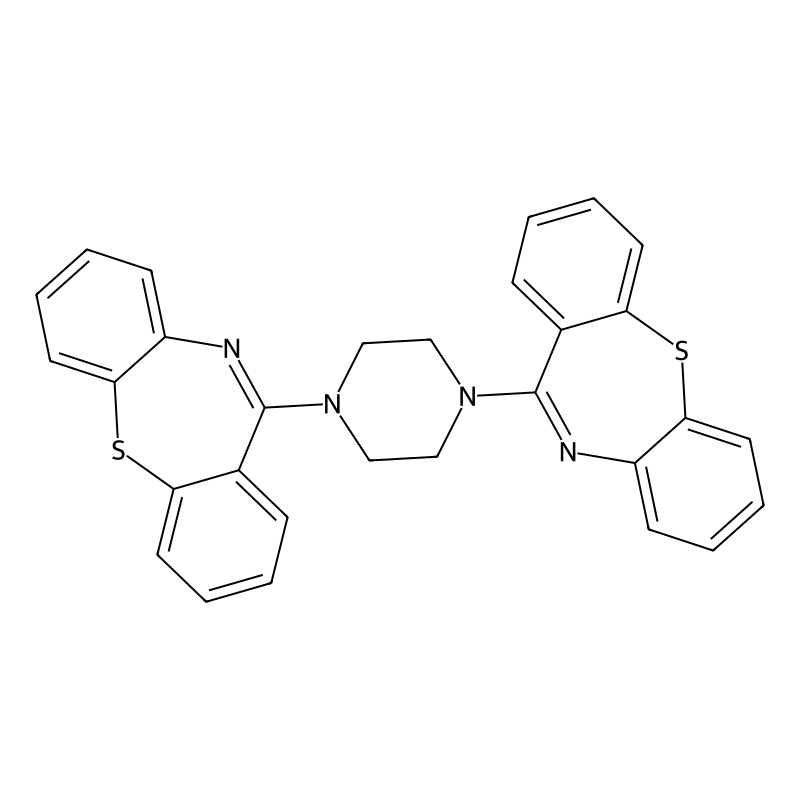Quetiapine Dimer Impurity

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Pharmaceutical Analysis and Quality Control
Specific Scientific Field
Analytical chemistry and pharmaceutical science.
Methods of Application
Several analytical techniques are employed to identify and quantify Quetiapine Dimer Impurity:
- High-Performance Liquid Chromatography (HPLC): Mass Spectrometry (MS): Thin-Layer Chromatography (TLC):
Results and Outcomes
Toxicology and Safety Assessment
Specific Scientific Field
Pharmacology and toxicology.
Summary
Understanding the safety profile of quetiapine, including its impurities, is crucial for regulatory approval and patient safety.
Results and Outcomes
Quetiapine Dimer Impurity is a chemical compound with the molecular formula C30H24N4S2 and a molecular weight of 504.67 g/mol. It is recognized as an impurity of Quetiapine, an atypical antipsychotic medication commonly used to treat conditions such as schizophrenia, bipolar disorder, and major depressive disorder. The compound is identified by the CAS number 945668-94-0 and is categorized under various chemical databases, including PubChem and ChemicalBook .
Quetiapine Dimer Impurity is not known to have a mechanism of action as it's not a therapeutic compound.
The formation of Quetiapine Dimer Impurity typically involves reactions that lead to the dimerization of Quetiapine molecules. This process can occur under specific conditions, such as elevated temperatures or in the presence of certain catalysts. The exact pathways for these reactions are not extensively documented, but they likely involve nucleophilic attack mechanisms where the nitrogen or sulfur atoms in Quetiapine facilitate bond formation between two molecules.
The synthesis of Quetiapine Dimer Impurity is generally a byproduct of the manufacturing process of Quetiapine. Key methods may include:
- Chemical Dimerization: Under certain conditions, two Quetiapine molecules can react to form the dimer.
- Decomposition Reactions: Stability issues during storage or processing can lead to the formation of this impurity.
The precise synthetic routes are often proprietary and not publicly detailed in literature but typically involve standard organic synthesis techniques .
Quetiapine Dimer Impurity is primarily relevant in pharmaceutical quality control. Its presence must be monitored to ensure the safety and efficacy of Quetiapine formulations. Understanding its characteristics helps in:
- Quality Assurance: Ensuring that pharmaceutical products meet regulatory standards.
- Research: Investigating how impurities affect drug performance and patient outcomes.
- Receptor Binding: Analyzing how the dimer interacts with neurotransmitter receptors compared to Quetiapine.
- Metabolic Pathways: Studying how this impurity is metabolized in comparison to its parent compound.
These studies are essential for understanding any implications for drug safety and effectiveness .
Quetiapine Dimer Impurity can be compared with several related compounds that also arise from the metabolism or degradation of antipsychotic medications. Some similar compounds include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Quetiapine | C21H25N3O2S | Parent compound; clinically used antipsychotic |
| Norquetiapine | C19H22N2O2S | Active metabolite; retains antipsychotic activity |
| Clozapine | C18H19ClN4 | Another atypical antipsychotic; different structure but similar use case |
| Olanzapine | C17H20N4O | Atypical antipsychotic; used for similar indications |
Quetiapine Dimer Impurity stands out due to its unique dimeric structure, which may influence its biological properties differently than those of its monomeric counterparts .








